Calcium sucrose phosphate

Vue d'ensemble

Description

Calcium sucrose phosphate is a compound that has garnered significant interest due to its potential applications in dental care and bone health. It is primarily known for its ability to aid in the remineralization of dental enamel and its role in various biological processes. This compound is a combination of calcium, sucrose, and phosphate, which are essential components for maintaining healthy teeth and bones.

Méthodes De Préparation

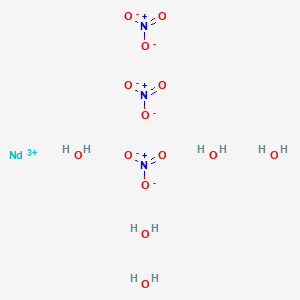

Synthetic Routes and Reaction Conditions: Calcium sucrose phosphate can be synthesized through a reaction involving calcium chloride, sucrose, and phosphoric acid. The reaction typically takes place in an aqueous medium, where calcium chloride and phosphoric acid react to form calcium phosphate. Sucrose is then added to the mixture, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure high purity and consistency. The process begins with the dissolution of calcium chloride in water, followed by the addition of phosphoric acid. The mixture is then heated to facilitate the reaction, and sucrose is introduced to form the final product. The solution is subsequently cooled, filtered, and dried to obtain this compound in its solid form.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium sucrose phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to release calcium ions, phosphate ions, and sucrose.

Complexation: It can form complexes with other ions or molecules, enhancing its stability and bioavailability.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction typically occurs under physiological conditions.

Complexation: Various metal ions and organic molecules can act as reagents, with reactions occurring under mild conditions.

Major Products Formed:

Hydrolysis: Calcium ions, phosphate ions, and sucrose.

Complexation: Stable complexes with enhanced bioavailability.

Applications De Recherche Scientifique

Calcium sucrose phosphate has a wide range of scientific research applications, including:

Dental Care: It is used in toothpaste formulations to promote the remineralization of dental enamel and reduce plaque formation.

Bone Health: Due to its calcium content, it is studied for its potential in enhancing bone density and strength.

Biomaterials: It is explored as a component in bone graft materials and dental cements due to its biocompatibility and bioactivity.

Drug Delivery: Its ability to form complexes with various molecules makes it a potential candidate for drug delivery systems.

Mécanisme D'action

The mechanism of action of calcium sucrose phosphate involves the release of calcium and phosphate ions upon hydrolysis. These ions are essential for the remineralization of dental enamel and the maintenance of bone health. In dental applications, the released ions help to replenish the mineral content of enamel, thereby strengthening teeth and preventing decay. In bone health, the ions contribute to the formation and maintenance of bone tissue.

Comparaison Avec Des Composés Similaires

Calcium Phosphate: Widely used in dental and bone health applications, but lacks the sucrose component which enhances bioavailability.

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): Another compound used for dental remineralization, but it includes casein phosphopeptide which provides additional benefits in terms of stability and bioavailability.

Uniqueness: Calcium sucrose phosphate is unique due to its combination of calcium, phosphate, and sucrose, which enhances its bioavailability and effectiveness in dental and bone health applications. The presence of sucrose not only aids in the stability of the compound but also facilitates its incorporation into various formulations.

Propriétés

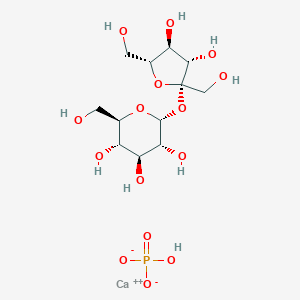

IUPAC Name |

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVUAOIGKSBPT-HCJAYUHRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23CaO15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925698 | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-30-1 | |

| Record name | Calcium sucrose phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.